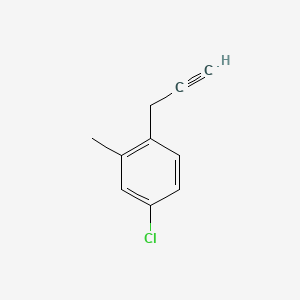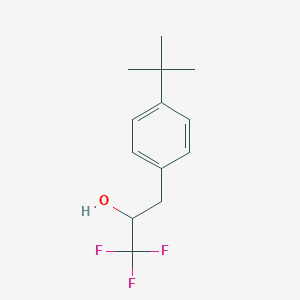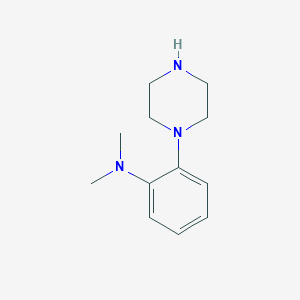
5-(5-Chloropyridin-2-yl)-2-methylpyrazol-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(5-Chloropyridin-2-yl)-2-methylpyrazol-3-amine is a heterocyclic compound that features both pyridine and pyrazole rings. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the chlorine atom on the pyridine ring and the amine group on the pyrazole ring makes it a versatile intermediate for various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Chloropyridin-2-yl)-2-methylpyrazol-3-amine typically involves the reaction of 5-chloropyridine-2-carbaldehyde with 2-methylpyrazole in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, under reflux conditions for several hours. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality.
化学反応の分析
Types of Reactions
5-(5-Chloropyridin-2-yl)-2-methylpyrazol-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium thiocyanate.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted pyridine derivatives.
科学的研究の応用
5-(5-Chloropyridin-2-yl)-2-methylpyrazol-3-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 5-(5-Chloropyridin-2-yl)-2-methylpyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For instance, it may bind to the active site of an enzyme, blocking its activity and thereby affecting a particular metabolic pathway.
類似化合物との比較
Similar Compounds
- 5-(5-Chloropyridin-2-yl)-2-methylpyrazole
- 5-(5-Chloropyridin-2-yl)-2-methylpyrazol-3-ol
- 5-(5-Chloropyridin-2-yl)-2-methylpyrazol-3-thiol
Uniqueness
5-(5-Chloropyridin-2-yl)-2-methylpyrazol-3-amine is unique due to the presence of both the chlorine atom and the amine group, which confer distinct reactivity and potential biological activity. This combination of functional groups makes it a valuable scaffold for the development of new chemical entities with diverse applications.
特性
分子式 |
C9H9ClN4 |
|---|---|
分子量 |
208.65 g/mol |
IUPAC名 |
5-(5-chloropyridin-2-yl)-2-methylpyrazol-3-amine |
InChI |
InChI=1S/C9H9ClN4/c1-14-9(11)4-8(13-14)7-3-2-6(10)5-12-7/h2-5H,11H2,1H3 |
InChIキー |
AMLJJTHFAGCGNR-UHFFFAOYSA-N |
正規SMILES |
CN1C(=CC(=N1)C2=NC=C(C=C2)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(Benzo[b]thiophen-3-yl)butan-1-amine](/img/structure/B13594961.png)
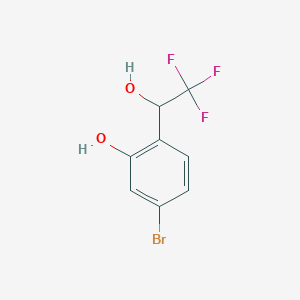
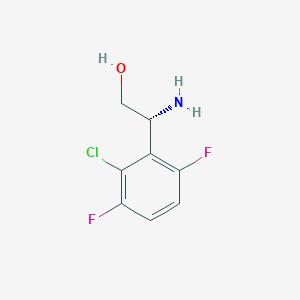

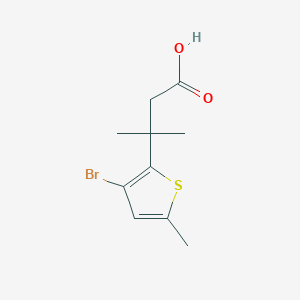
![2-{3-Bromo-5-[(fluorosulfonyl)oxy]phenyl}aceticacid](/img/structure/B13595000.png)
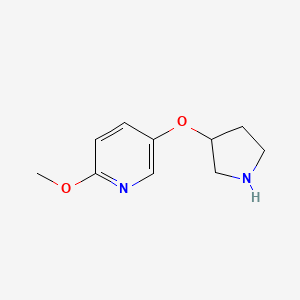
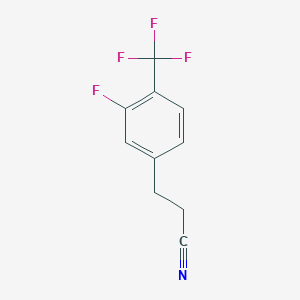
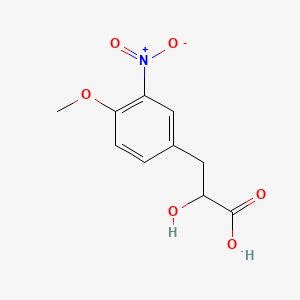

![Ethanone, 2-chloro-1-[2-fluoro-3-(trifluoromethyl)phenyl]-](/img/structure/B13595034.png)
